3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine
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Overview
Description
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with nitro and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with a suitable amine derivative. One common method involves the nucleophilic substitution reaction where the pyrazole ring is functionalized with a propan-1-amine group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or hydrazine for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro and amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The pyrazole ring can also interact with various biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the propan-1-amine group but shares the pyrazole core structure.
3,5-Dimethyl-1H-pyrazole: Similar structure without the nitro group.
4-Nitro-1H-pyrazole: Contains the nitro group but lacks the dimethyl substitutions.
Uniqueness
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propan-1-amine is unique due to the combination of its nitro, dimethyl, and propan-1-amine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-6-8(12(13)14)7(2)11(10-6)5-3-4-9/h3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJJDBPIECAJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCN)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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